molecular formula C14H10Cl2N2O B15334814 2-(3,4-Dichlorophenyl)-8-methoxyimidazo[1,2-a]pyridine

2-(3,4-Dichlorophenyl)-8-methoxyimidazo[1,2-a]pyridine

Cat. No.: B15334814
M. Wt: 293.1 g/mol
InChI Key: FBRBSMYSQJVHJK-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a 3,4-dichlorophenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-8-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 3,4-dichloroaniline with 2-bromo-1-(8-methoxyimidazo[1,2-a]pyridin-2-yl)ethanone. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized using microwave irradiation, which significantly reduces reaction time and increases yield. The reaction mixture is subjected to microwave irradiation at a controlled temperature, typically around 150°C, for a short duration .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-8-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-8-methoxyimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-8-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine
  • 8-Methoxyimidazo[1,2-a]pyridine

Comparison

Compared to its analogs, 2-(3,4-Dichlorophenyl)-8-methoxyimidazo[1,2-a]pyridine exhibits unique properties due to the presence of both the dichlorophenyl and methoxy groups. These substituents enhance its biological activity and chemical reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H10Cl2N2O

Molecular Weight

293.1 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-8-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H10Cl2N2O/c1-19-13-3-2-6-18-8-12(17-14(13)18)9-4-5-10(15)11(16)7-9/h2-8H,1H3

InChI Key

FBRBSMYSQJVHJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN2C1=NC(=C2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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